molecular formula C6H12FN B13342966 (1R,3R)-3-Fluorocyclohexan-1-amine

(1R,3R)-3-Fluorocyclohexan-1-amine

Katalognummer: B13342966
Molekulargewicht: 117.16 g/mol
InChI-Schlüssel: ZPZKJQKFLQCCMD-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3R)-3-Fluorocyclohexan-1-amine: is a chiral amine with a fluorine atom attached to the cyclohexane ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable building block for various chemical reactions and pharmaceutical developments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-Fluorocyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the fluorine atom and the amine group.

    Amination: The amine group is introduced through reductive amination, where the ketone is converted to an imine, followed by reduction to the amine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: (1R,3R)-3-Fluorocyclohexan-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: (1R,3R)-3-Fluorocyclohexan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (1R,3R)-3-Fluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific application.

Vergleich Mit ähnlichen Verbindungen

    (1R,3R)-3-Chlorocyclohexan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    (1R,3R)-3-Bromocyclohexan-1-amine: Similar structure but with a bromine atom instead of fluorine.

    (1R,3R)-3-Iodocyclohexan-1-amine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in (1R,3R)-3-Fluorocyclohexan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated counterparts. These properties make it a valuable compound in drug design and development.

Eigenschaften

Molekularformel

C6H12FN

Molekulargewicht

117.16 g/mol

IUPAC-Name

(1R,3R)-3-fluorocyclohexan-1-amine

InChI

InChI=1S/C6H12FN/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,8H2/t5-,6-/m1/s1

InChI-Schlüssel

ZPZKJQKFLQCCMD-PHDIDXHHSA-N

Isomerische SMILES

C1C[C@H](C[C@@H](C1)F)N

Kanonische SMILES

C1CC(CC(C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.